1-Amino-3-methylcyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid is a cyclic amino acid derivative that has garnered interest in scientific research due to its unique structure and potential biological activities. This compound is characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclization: Starting from a suitable precursor, a cyclobutane ring is formed through cyclization reactions.
Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylic acid derivatives.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural amino acids makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Potential therapeutic applications are being explored due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as an agonist or antagonist at specific receptor sites, influencing signal transmission in biological systems. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Amino-3-methylcyclobutane-1-carboxylic acid can be compared with other cyclic amino acids such as:
1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methyl group.
1-Amino-2-methylcyclobutane-1-carboxylic acid: Different position of the methyl group.
1-Amino-3-ethylcyclobutane-1-carboxylic acid: Ethyl group instead of methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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